N-(3-chloro-4-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Acetamide Group: This step involves the acylation of the indole core with an acyl chloride or anhydride.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophiles like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H15ClN2O2 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C20H15ClN2O2/c1-12-8-9-14(10-16(12)21)22-18(24)11-23-17-7-3-5-13-4-2-6-15(19(13)17)20(23)25/h2-10H,11H2,1H3,(H,22,24) |
InChI Key |
XKOKTIZGSNHDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Origin of Product |
United States |
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